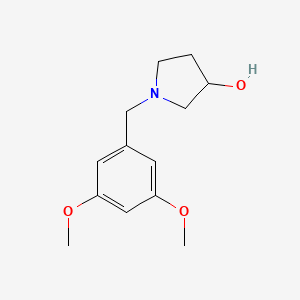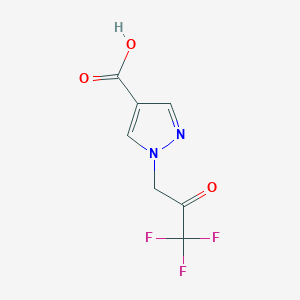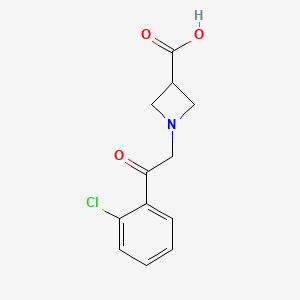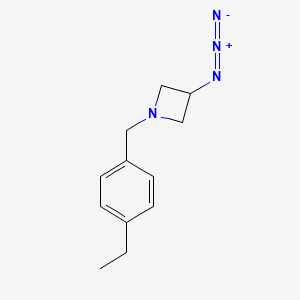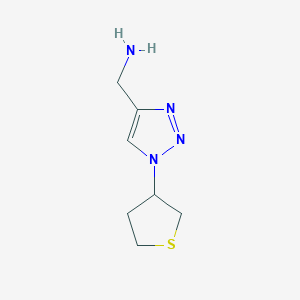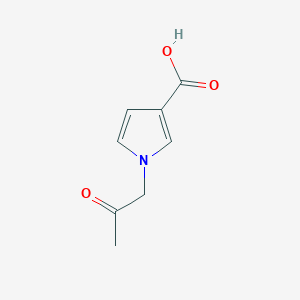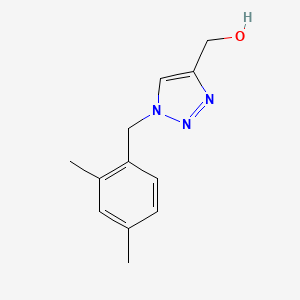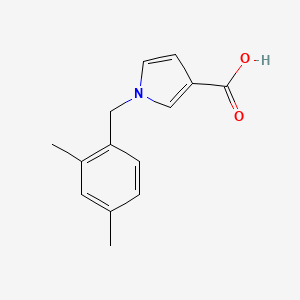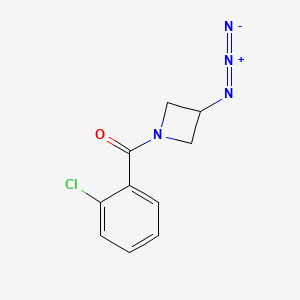
(3-Azidoazetidin-1-yl)(2-chlorophenyl)methanone
Descripción general
Descripción
(3-Azidoazetidin-1-yl)(2-chlorophenyl)methanone, commonly known as AZCPM, is a synthetic compound with a unique molecular structure. It is an azido-containing heterocyclic compound that has been studied extensively in the fields of chemistry and pharmacology. AZCPM has been found to have a wide range of applications in scientific research, including medicinal chemistry, drug discovery, and drug development.
Aplicaciones Científicas De Investigación
Potential as Antimicrobial and Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) presented novel pyrazole derivatives with antimicrobial and anticancer properties. Among these, certain compounds showed higher anticancer activity than the reference drug doxorubicin, alongside significant antimicrobial effectiveness.
Anticancer and Antimicrobial Activity
Katariya, Vennapu, and Shah (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (USA), with one compound demonstrating high potency. These compounds also exhibited promising in vitro antibacterial and antifungal activities.
Pharmacological Evaluation of Nitrogen and Sulfur-Containing Compounds
Mistry and Desai (2006) explored the synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating their antibacterial and antifungal potentials against various pathogens.
Catalytic Asymmetric Synthesis
Wang et al. (2008) developed an enantiopure compound for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity, which underscores the utility of such compounds in synthetic organic chemistry.
Synthesis and Characterization for Drug Design
Shahana and Yardily (2020) reported on the synthesis and molecular docking studies of novel compounds, indicating their potential for antibacterial activity through structural optimization informed by density functional theory (DFT) calculations.
Anti-inflammatory Agents
Kalita et al. (2015) synthesized novel tetrahydropyrimidine–adamantane hybrids showing excellent anti-inflammatory activities, highlighting the therapeutic potential of structurally innovative compounds.
These studies collectively suggest the versatility of compounds with structural elements similar to (3-Azidoazetidin-1-yl)(2-chlorophenyl)methanone in pharmaceutical research, particularly in developing new antimicrobial, anticancer, and anti-inflammatory agents. The specific applications for (3-Azidoazetidin-1-yl)(2-chlorophenyl)methanone would likely align with these areas, albeit further research is necessary to directly link these findings to the compound .
Propiedades
IUPAC Name |
(3-azidoazetidin-1-yl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-9-4-2-1-3-8(9)10(16)15-5-7(6-15)13-14-12/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWTZNKQOQIKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(2-chlorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)

